6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile
Description
This compound features a pyridine-2-carbonitrile core linked to a piperidine ring substituted with a (3-methylpyridin-4-yl)oxy methyl group. The carbonitrile group enhances electrophilicity, while the pyridyloxy substituent may contribute to π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-12-20-8-5-17(14)23-13-15-6-9-22(10-7-15)18-4-2-3-16(11-19)21-18/h2-5,8,12,15H,6-7,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPKMWRYSPGPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=CC=CC(=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 2-(4-Methylpiperazin-1-yl)-4-Phenyl-6-(Thiophen-2-yl)-Pyridine-3-Carbonitrile ()
- Structural Differences : Replaces the piperidine ring with a piperazine (N-containing) ring and substitutes the pyridyloxy group with thiophene and phenyl groups.
- Impact on Properties :
b. 6-(4-Methoxyphenyl)-4-Methyl-2-Oxo-1,2-Dihydro-3-Pyridinecarbonitrile ()
- Structural Differences : Contains a dihydropyridine ring with a methoxyphenyl substituent instead of the piperidine-pyridyloxy system.
- Methoxy groups enhance metabolic stability compared to the methylpyridyloxy group in the target compound .
c. 4-(Thiazol-5-yl)-2-((3-(Morpholine-4-Carbonyl)Phenyl)Amino)Pyrimidine-5-Carbonitrile ()
- Structural Differences : Features a pyrimidine-carbonitrile core with morpholine and thiazole substituents.
- Impact on Properties :
Physicochemical Properties
Table 1: Comparative physicochemical data for selected compounds.
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | logP* | Aqueous Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | ~369.4 | Not reported | ~2.8 | ~0.12 |
| 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | 406.5 | 268–287 | ~3.2 | ~0.08 |
| 6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 281.3 | 210–215 | ~1.9 | ~0.25 |
| 4-(Thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile | 435.5 | Not reported | ~2.5 | ~0.15 |
*logP and solubility values estimated using computational tools (e.g., ChemAxon).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
